Dexpropranolol hydrochloride

Descripción general

Descripción

A widely used non-cardioselective beta-adrenergic antagonist. Propranolol has been used for MYOCARDIAL INFARCTION; ARRHYTHMIA; ANGINA PECTORIS; HYPERTENSION; HYPERTHYROIDISM; MIGRAINE; PHEOCHROMOCYTOMA; and ANXIETY but adverse effects instigate replacement by newer drugs.

Mecanismo De Acción

Target of Action

®-(+)-Propranolol hydrochloride, also known as Dexpropranolol HCl or Dexpropranolol hydrochloride, primarily targets β-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in regulating the heart’s function and the body’s fight-or-flight response .

Pharmacokinetics

Propranolol exhibits rapid and complete absorption with a bioavailability of approximately 26% . It has a Tmax (time to reach maximum concentration) of approximately 2 hours, though this can range from 1 to 4 hours in fasting patients . Propranolol is extensively metabolized in the liver, with only a small amount excreted unchanged in the urine .

Análisis Bioquímico

Biochemical Properties

®-(+)-Propranolol hydrochloride interacts with beta-adrenergic receptors, exhibiting a higher binding affinity for the S(-)-enantiomer . It plays a crucial role in biochemical reactions by blocking these receptors, thereby inhibiting the effects of adrenaline and noradrenaline hormones .

Cellular Effects

®-(+)-Propranolol hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by slowing down the heart rate and making it easier for the heart to pump blood around the body . This impacts cell signaling pathways, gene expression, and cellular metabolism, particularly in cardiac cells .

Molecular Mechanism

The molecular mechanism of ®-(+)-Propranolol hydrochloride involves its binding to beta-adrenergic receptors, inhibiting their action. This prevents the normal action of adrenaline and noradrenaline, hormones that increase heart rate, blood pressure, and glucose levels .

Temporal Effects in Laboratory Settings

The effects of ®-(+)-Propranolol hydrochloride change over time in laboratory settings. It has a high degree of stability, with minimal degradation observed over time. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of ®-(+)-Propranolol hydrochloride vary with different dosages in animal models. Lower doses are typically used to manage conditions like hypertension and angina, while higher doses may be used in the management of conditions like atrial fibrillation and myocardial infarction . High doses can lead to adverse effects such as bradycardia, hypotension, and bronchospasm .

Metabolic Pathways

®-(+)-Propranolol hydrochloride is involved in several metabolic pathways. It is metabolized primarily by the liver through the cytochrome P450 enzyme system, specifically CYP2D6 . It also interacts with enzymes and cofactors in the metabolic pathways of adrenaline and noradrenaline .

Transport and Distribution

®-(+)-Propranolol hydrochloride is distributed throughout the body after oral administration, with approximately 90% of the drug bound to plasma proteins . The S(-)-enantiomer preferentially binds to alpha-1-glycoprotein, while the R(+)-enantiomer preferentially binds to albumin .

Subcellular Localization

®-(+)-Propranolol hydrochloride is primarily localized in the cytoplasm of cells due to its lipophilic nature. It can cross cell membranes and distribute throughout the body, including crossing the blood-brain barrier . Its activity and function can be influenced by its subcellular localization, with specific effects observed in cardiac cells due to its interaction with beta-adrenergic receptors .

Propiedades

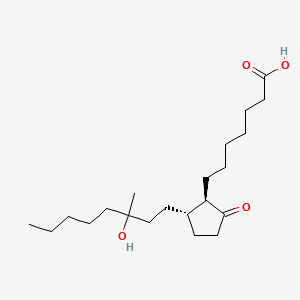

Número CAS |

13071-11-9 |

|---|---|

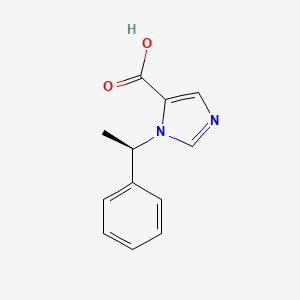

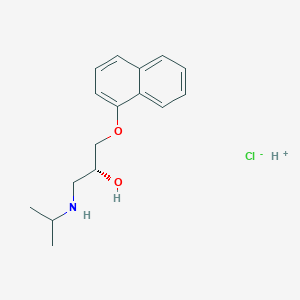

Fórmula molecular |

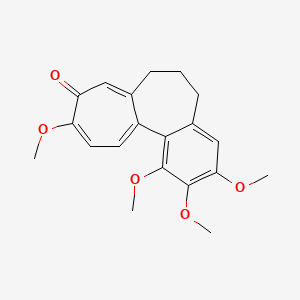

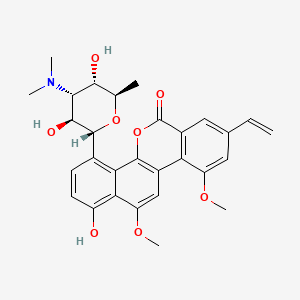

C16H22ClNO2 |

Peso molecular |

295.80 g/mol |

Nombre IUPAC |

[(2R)-2-hydroxy-3-naphthalen-1-yloxypropyl]-propan-2-ylazanium;chloride |

InChI |

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m1./s1 |

Clave InChI |

ZMRUPTIKESYGQW-PFEQFJNWSA-N |

SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |

SMILES isomérico |

CC(C)[NH2+]C[C@H](COC1=CC=CC2=CC=CC=C21)O.[Cl-] |

SMILES canónico |

CC(C)[NH2+]CC(COC1=CC=CC2=CC=CC=C21)O.[Cl-] |

Apariencia |

Solid powder |

| 13071-11-9 | |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

>44.4 [ug/mL] (The mean of the results at pH 7.4) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Anaprilin Anapriline Avlocardyl AY 20694 AY-20694 AY20694 Betadren Dexpropranolol Dociton Hydrochloride, Propranolol Inderal Obsidan Obzidan Propanolol Propranolol Propranolol Hydrochloride Rexigen |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.